molecular formula C22H28N4O4 B11544661 N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No. B11544661
M. Wt: 412.5 g/mol
InChI Key: GQMBMQAMVRWNLO-HZHRSRAPSA-N
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Description

N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and aliphatic structures, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide derivative, followed by the introduction of the aromatic and aliphatic substituents under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, aromatic aldehydes, and nitro compounds. The reaction conditions usually involve refluxing in organic solvents such as ethanol or methanol, with the addition of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenylacetohydrazide
  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Uniqueness

N’-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to its specific combination of aromatic and aliphatic substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C22H28N4O4/c1-4-12-25(13-5-2)19-9-7-18(8-10-19)15-23-24-22(27)16-30-21-11-6-17(3)14-20(21)26(28)29/h6-11,14-15H,4-5,12-13,16H2,1-3H3,(H,24,27)/b23-15+

InChI Key

GQMBMQAMVRWNLO-HZHRSRAPSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)C)[N+](=O)[O-]

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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